molecular formula C5H9N3O2 B3379484 [3-(Azidomethyl)oxetan-3-yl]methanol CAS No. 160446-27-5

[3-(Azidomethyl)oxetan-3-yl]methanol

Cat. No.: B3379484
CAS No.: 160446-27-5
M. Wt: 143.14 g/mol
InChI Key: OTJWFWCWFLRTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Azidomethyl)oxetan-3-yl]methanol (CAS 160446-27-5) is a high-value oxetane derivative of significant interest in advanced materials and synthetic chemistry research. This compound, with the molecular formula C5H9N3O2 and a molecular weight of 143.144 g/mol, features a central oxetane ring, a four-membered cyclic ether known for its ring strain and contribution to favorable physicochemical properties . The molecule is uniquely functionalized with both an azidomethyl and a hydroxymethyl group, making it a versatile bifunctional building block . The primary research value of this compound lies in its application as a monomer for synthesizing energetic polymers and propellant binders . The azide group is capable of participating in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, enabling click chemistry approaches for polymer cross-linking and functionalization . Concurrently, the hydroxyl group serves as a handle for polycondensation or for incorporation into other polymer backbones, such as polyethers and polyesters . This dual functionality allows researchers to create tailored polymers with specific energetic and mechanical properties. In the broader context of medicinal chemistry, oxetanes are increasingly exploited as stable bioisosteres, often used to improve a molecule's solubility, metabolic stability, and lipophilicity compared to common carbonyl or gem-dimethyl groups . While the azide group requires careful handling, it provides a strategic synthetic intermediate for the facile introduction of amine functionality via reduction, facilitating further diversification of molecular scaffolds . Researchers will find this compound particularly useful for developing novel polymers with customized traits and for exploring new chemical spaces in drug discovery. It is strictly for research purposes and should be handled by qualified personnel in accordance with all applicable safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(azidomethyl)oxetan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-1-5(2-9)3-10-4-5/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWFWCWFLRTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN=[N+]=[N-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625508
Record name [3-(Azidomethyl)oxetan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160446-27-5
Record name [3-(Azidomethyl)oxetan-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Importance of Oxetane and Azido Functionalities in Molecular Design

The value of [3-(Azidomethyl)oxetan-3-yl]methanol as a building block is rooted in the distinct and advantageous properties of its oxetane (B1205548) and azido (B1232118) functionalities.

The oxetane motif, a four-membered cyclic ether, has become increasingly popular in medicinal chemistry. beilstein-journals.orgacs.orgacs.org Its incorporation into a molecule can lead to significant improvements in physicochemical properties. acs.org For instance, the replacement of a gem-dimethyl group with an oxetane ring can enhance aqueous solubility and metabolic stability, crucial parameters in drug design. acs.org The strained nature of the oxetane ring, with a ring strain energy of approximately 25.5 kcal/mol, makes it a reactive intermediate for various chemical transformations. beilstein-journals.org Furthermore, the three-dimensional and polar nature of the oxetane ring allows for the exploration of new chemical space and can improve the binding affinity of a molecule to its biological target. acs.org

The azido group (–N₃) is a versatile functional group with a rich history in organic synthesis. It serves as a precursor to amines and is a key component in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency and selectivity make it a powerful tool for bioconjugation, drug discovery, and materials science. The azido group's energetic nature also makes it a component of interest in the development of advanced energetic materials.

Overview of Research Trajectories for Multifunctional Building Blocks

The development and application of multifunctional building blocks like [3-(Azidomethyl)oxetan-3-yl]methanol are driven by a clear trend in chemical synthesis towards efficiency and molecular complexity. The ability to introduce multiple functionalities in a single step streamlines synthetic routes, saving time and resources. These building blocks are particularly valuable in the construction of libraries of diverse compounds for high-throughput screening in drug discovery.

Research is increasingly focused on creating complex, three-dimensional molecules, and bifunctional building blocks are essential in this endeavor. The combination of the rigid, polar oxetane (B1205548) core with the reactive azide (B81097) handle in this compound allows for the construction of novel molecular architectures. For example, the oxetane portion can be incorporated into a larger scaffold to improve its pharmacokinetic profile, while the azide group can be used to attach a variety of other molecules, such as fluorescent tags, targeting ligands, or other drug fragments, via click chemistry.

Application As a Versatile Synthon and Building Block

In Polymer Science and Materials Chemistry

The dual functionality of [3-(Azidomethyl)oxetan-3-yl]methanol allows for the creation of polymers with precisely controlled architectures and tailored properties, making it a cornerstone for innovation in materials chemistry.

The strategic incorporation of this compound into polymer chains enables the design of macromolecules with reactive sites for further functionalization.

The cationic ring-opening polymerization of oxetane (B1205548) monomers like this compound yields polyethers with a repeating oxetane backbone. A significant advantage of this approach is the preservation of the pendant azide (B81097) groups along the polymer chain. These azide-functionalized polymers serve as versatile platforms for post-polymerization modification, a crucial strategy when direct polymerization of a desired functional monomer is not feasible. utexas.edusemanticscholar.org

The azide group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wiley-vch.de This reaction allows for the efficient and specific attachment of a wide variety of alkyne-containing molecules to the polymer backbone under mild conditions. For instance, poly(3-azidomethyl-3-methyloxetane) (PAMMO), a polymer structurally similar to that derived from this compound, has been synthesized and subsequently modified. researchgate.net In one study, PAMMO was reacted with an alkyne-functionalized cholesteryl moiety via a CuAAC "click" reaction to produce a side-chain liquid crystalline polymer. researchgate.net This highlights the power of using the pendant azide group to introduce complex functionalities after the main polymer chain has been formed.

An alternative route to obtaining these functional polymers involves the polymerization of a precursor monomer, followed by the chemical conversion of a side group into an azide. For example, poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO) can be synthesized and then converted to PAMMO through an azidation reaction. researchgate.netscilit.com Similarly, poly(3,3-bis-bromo oxetane) has been successfully converted to poly(3,3-bis-azidomethyl oxetane) (PBAMO) via direct azidation. researchgate.net

Polymer PrecursorAzidation MethodResulting PolymerReference
Poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO)Homogenous method or phase-transfer catalystPoly(3-azidomethyl-3-methyl oxetane) (PAMMO) researchgate.net
Poly(3,3-bis-bromo oxetane) (PBBrMO)Direct azidation in cyclohexanonePoly(3,3-bis-azidomethyl oxetane) (PBAMO) researchgate.net
Poly(3-tosyloxymethyl-3-methyl oxetane)Azidation in dimethylsulfoxidePoly(3-azidomethyl-3-methyl oxetane) (PAMMO) researchgate.net

The azide and hydroxyl functionalities of this compound are instrumental in the formation of cross-linked polymer networks, which are crucial for creating materials with enhanced mechanical strength and thermal stability. nih.gov Polymers derived from this monomer can be cross-linked through various chemical reactions.

One common method involves using diisocyanates, such as toluene (B28343) diisocyanate (TDI), which react with the hydroxyl end-groups of the polyether chains and a trifunctional cross-linking agent like trimethylolpropane (B17298) (TMP) to form a three-dimensional urethane (B1682113) network. nih.govnih.gov The presence of TMP facilitates the formation of a denser cross-linked network. nih.gov

Furthermore, the azide groups themselves can be utilized for cross-linking. Thermal decomposition of the azido (B1232118) groups can lead to the formation of highly reactive nitrene intermediates, which can then react with adjacent polymer chains to form cross-links. researchgate.net This process can result in a reticular structure with chemical cross-linking points. researchgate.net Additionally, the azide groups can participate in cycloaddition reactions with difunctional or multifunctional alkynes, providing another precise method for creating cross-linked hydrogels and elastomers. This approach has been demonstrated with related azide-functionalized polymers, where crosslinking with bifunctional cyclooctynes can occur in the presence of living cells. mcmaster.ca

The controlled nature of the ring-opening polymerization of oxetanes allows for the synthesis of well-defined block copolymers. This compound can be copolymerized with other oxetane monomers, such as 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), or with other cyclic ethers like tetrahydrofuran (B95107) (THF), to create random or block copolymers. researchgate.netresearchgate.netwikipedia.org These copolymers combine the properties of the different constituent blocks. For example, copolymers of 3-azidomethyl-3-methyloxetane (AMMO) and 3,3-bis(nitratomethyl) oxetane (BNMO) have been synthesized to create new energetic materials with a range of mechanical properties. researchgate.netgoogle.com

The structure of this compound is also conducive to forming more complex architectures like star-shaped polymers and dendrimers. Its precursor, 3-methyl-3-oxetanemethanol (B150462), has been used to create the core of a star-shaped copolymer with polytetrahydrofuran arms. sigmaaldrich.com By analogy, this compound could serve as a branching unit to build dendritic structures, with the azide groups providing sites for peripheral functionalization.

Copolymer SystemMonomersResulting ArchitectureReference
Energetic Copolymer3,3-bis(nitratomethyl) oxetane (BNMO), 3-azidomethyl-3-methyloxetane (AMMO)Random or Block Copolymer researchgate.net
Energetic Copolymer3,3-bis(azidomethyl)oxetane (BAMO), 3-azidomethyl-3-methyloxetane (AMMO)Random or Block Copolymer researchgate.net
Energetic Copolyether3-azidomethyl-3-methyloxetane (AMMO), Tetrahydrofuran (THF)Copolyether researchgate.net

The functional polymers derived from this compound are key to developing advanced materials with tailored, dynamic properties.

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their physical or chemical properties in response to external triggers. rsc.orgnih.govmdpi.comresearchgate.net These triggers can include temperature, pH, light, or the presence of specific molecules. nih.govnih.gov The pendant azide groups on polyoxetanes derived from this compound provide a versatile handle for introducing stimuli-responsive functionalities.

For example, by using click chemistry to attach moieties that are sensitive to pH or temperature, the resulting polymer can be made to alter its solubility or conformation when the stimulus is applied. mcmaster.ca This could be used to trigger the self-assembly of the polymer into nanoparticles or to cause a hydrogel to swell or shrink. mcmaster.canih.gov While direct research on stimuli-responsive polymers from this compound is specific, the principles are well-established with analogous azide-functionalized systems. For instance, azide-functionalized polycarbonates have been cross-linked with cyclooctynes to form hydrogels that can encapsulate living cells, demonstrating the potential for creating biocompatible smart materials. mcmaster.ca The azide group itself can be considered a latent reactive group that can be triggered (e.g., thermally or photochemically) to induce a chemical change, such as cross-linking, thereby altering the material's properties on demand.

Development of Advanced Polymeric Materials

In Organic Synthesis and Complex Molecule Assembly

Beyond polymer and materials science, the unique bifunctionality of AMOM makes it a valuable intermediate in the synthesis of complex small molecules, including novel heterocycles and architecturally complex structures.

This compound is a versatile precursor for constructing a variety of heterocyclic compounds. The most direct application is the use of its azide group in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. nih.gov This reaction provides a reliable method for incorporating the oxetane-triazole motif into larger molecular frameworks.

Furthermore, the functional groups of AMOM can be chemically transformed to enable different cyclization pathways. The azide can be reduced to a primary amine, yielding [3-(aminomethyl)oxetan-3-yl]methanol. This amino alcohol is a valuable building block for more complex heterocycles. For example, similar functionalized oxetanes have been used in aza-Michael additions to create new heterocyclic amino acid derivatives. mdpi.com The resulting amine can also be used in condensation reactions with carbonyl compounds or other electrophiles to construct nitrogen-containing rings. Research has shown that related oxetane derivatives can react with anilines to form larger, more complex heterocyclic systems, highlighting the potential of these building blocks in synthetic chemistry. ethz.ch

The oxetane ring is increasingly recognized in medicinal chemistry as a valuable structural motif for creating analogs of natural products. nih.gov It can serve as a polar and metabolically stable isostere for commonly found groups like gem-dimethyl or carbonyl functionalities. beilstein-journals.orgnih.gov The inclusion of an oxetane can improve key drug-like properties, such as aqueous solubility, while also altering the conformation and basicity of nearby functional groups. nih.gov

While no published synthesis of a natural product analog explicitly uses AMOM as a starting material, its structure makes it an ideal intermediate for such purposes. As a bifunctional building block, AMOM allows for the strategic incorporation of the oxetane ring into a complex molecular scaffold. Synthetic strategies aimed at creating natural product analogs often involve assembling fragments that introduce specific properties. nih.gov The hydroxyl group of AMOM could be used to connect it to one part of a target molecule, while the azide group could be used via click chemistry to link to another fragment, making AMOM a linchpin in the assembly of novel analogs with potentially enhanced biological activity or improved physicochemical profiles.

The bifunctional nature of this compound, featuring one hydroxyl and one azide group attached to a central quaternary carbon, makes it an ideal AB₂-type monomer for the construction of complex macromolecular architectures like dendrimers and hyperbranched polymers.

Research has demonstrated that the closely related 3-methyl-3-oxetanemethanol can be used to prepare star-shaped copolymers with a hyperbranched core. This establishes the suitability of the 3-hydroxymethyl-3-substituted oxetane scaffold for creating dendritic structures. In the case of AMOM, the hydroxyl group can be used as a point for polymerization or chain extension, while the azide group can be reacted in a separate, orthogonal step, for example, through click chemistry. This allows for the controlled, layer-by-layer growth of dendritic wedges.

Furthermore, the two distinct reactive sites on AMOM are well-suited for the synthesis of macrocycles. For example, a linear chain could be synthesized with AMOM at one end and a complementary reactive group (like an alkyne) at the other. An intramolecular click reaction would then efficiently close the ring to form a macrocycle containing the oxetane unit, a strategy often employed to access conformationally constrained molecules of interest in drug discovery and materials science.

Advanced Analytical and Spectroscopic Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives and Reaction Intermediates

Spectroscopic techniques are indispensable tools in the detailed structural analysis of [3-(Azidomethyl)oxetan-3-yl]methanol and its derivatives. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic connectivity, functional groups, and spatial arrangement.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the oxetane (B1205548) ring typically appear as distinct multiplets, while the methylene (B1212753) protons adjacent to the azide (B81097) and hydroxyl groups will have characteristic chemical shifts. The integration of the signals confirms the number of protons in each environment, and the coupling patterns (splitting of signals) reveal the connectivity between neighboring protons.

¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom. The quaternary carbon of the oxetane ring, bonded to both the azidomethyl and hydroxymethyl groups, will have a unique chemical shift. The other carbon atoms in the oxetane ring and the methylene groups will also exhibit characteristic signals.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. These techniques are also invaluable for determining the relative stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Oxetane Ring Protons4.2 - 4.675 - 80 (C-O)
-CH₂N₃ Protons3.4 - 3.850 - 55
-CH₂OH Protons3.6 - 4.060 - 65
-OH ProtonVariable-
Quaternary Carbon-40 - 45

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reactivity Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is primarily used to identify the functional groups present in this compound. researchgate.net These techniques are particularly useful for monitoring the progress of reactions, such as the introduction of the azide group.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The presence of a strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide (N₃) functional group. The hydroxyl (-OH) group is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching of the oxetane ring typically appears in the fingerprint region, around 950-1000 cm⁻¹. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. While the azide stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. However, the symmetric vibrations of the oxetane ring can be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupFT-IR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
Azide (N₃) Stretch~2100 (strong, sharp)~2100 (weak to medium)
Hydroxyl (O-H) Stretch3200-3600 (broad)3200-3600 (weak, broad)
C-H Stretch (Aliphatic)2850-30002850-3000
Oxetane Ring (C-O) Stretch~950-1000~950-1000

Mass Spectrometry (HRMS, MS/MS) for Reaction Pathway Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, which allows for the determination of its elemental formula.

In the synthesis of this compound, MS can be used to monitor the reaction progress by identifying the masses of the starting materials, intermediates, and the final product. For example, the disappearance of the signal corresponding to the starting material and the appearance of a new signal corresponding to the product would indicate that the reaction is proceeding.

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the molecule. In an MS/MS experiment, the parent ion of interest is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can provide valuable information about the connectivity of the atoms in the molecule. For this compound, characteristic fragmentation patterns would involve the loss of N₂, H₂O, or cleavage of the oxetane ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide the precise bond lengths, bond angles, and the absolute stereochemistry of the molecule. This technique is particularly valuable for confirming the stereochemical outcome of a reaction and for understanding the intermolecular interactions in the solid state.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Advanced HPLC and GC Techniques for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the components of a complex mixture. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte.

For the analysis of this compound, which is a relatively polar and potentially thermally sensitive compound, reverse-phase HPLC is often the method of choice. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound can be used for its identification, and the peak area can be used for its quantification. By using a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), the purity of the compound can be accurately determined.

Gas chromatography can also be used, provided the compound is sufficiently volatile and thermally stable, or if it is derivatized to increase its volatility. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is particularly useful for detecting and quantifying volatile impurities.

By using these advanced chromatographic techniques, researchers can ensure the high purity of this compound, which is critical for its use in subsequent applications.

Preparative Chromatography for Isolation of Novel Derivatives

The synthesis of novel derivatives originating from this compound often results in complex mixtures containing the target compound, unreacted starting materials, and various byproducts. Preparative chromatography is a critical technique employed to isolate and purify these novel derivatives on a sufficient scale for further characterization and application studies. The primary methods utilized are flash chromatography and preparative high-performance liquid chromatography (HPLC).

Flash chromatography is a widely used technique for the rapid purification of organic compounds. ethz.chkyoto-u.ac.jp It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) that is pushed through the column with moderate pressure. This method is particularly effective for the initial cleanup of reaction mixtures and the separation of compounds with significant differences in polarity. nih.gov For instance, in the synthesis of various functionalized oxetanes, column chromatography is a standard purification step to afford the desired products. nih.govmdpi.com The process involves loading the crude reaction residue onto the column and eluting with a carefully selected solvent gradient, allowing for the separation of components based on their affinity for the stationary phase. kyoto-u.ac.jp

For separations requiring higher resolution, particularly for closely related isomers or compounds with very similar polarities, preparative HPLC is the method of choice. nih.gov This technique employs smaller stationary phase particles and higher pressures, leading to superior separation efficiency. nih.gov In the development of new oxetane-based compounds, preparative HPLC has been successfully used to isolate pure substances from complex reaction outputs. nih.govrsc.org The selection of the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase composition is critical for achieving optimal separation. nih.gov The transfer of an analytical HPLC method to a preparative scale allows for the isolation of milligrams to grams of a purified novel derivative, which is essential for comprehensive structural elucidation and further reactivity studies. nih.gov While direct literature on the preparative chromatographic isolation of "this compound" derivatives is specific to synthetic contexts, the established methodologies for other functionalized oxetanes provide a clear framework for achieving high-purity samples of new compounds derived from it. researchgate.netnih.govacs.org

Thermal Analysis Techniques for Polymer Characterization

The primary application of this compound is as a monomer or precursor for the synthesis of energetic polymers. Understanding the thermal behavior of these polymers is paramount for assessing their stability, performance, and safe handling. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. youtube.comtainstruments.com It is particularly useful for determining the glass transition temperature (Tg) of amorphous polymers and the melting temperature (Tm) of semi-crystalline polymers. tainstruments.comsigmaaldrich.com The glass transition temperature is a critical parameter for energetic polymers, as it defines the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. For many applications, a low Tg is desirable to ensure good mechanical properties over a wide range of operating temperatures.

Research on polymers derived from azido-oxetanes, such as poly(3-azidomethyl-3-methyloxetane) (PAMMO) and poly(3,3-bis(azidomethyl)oxetane) (PBAMO), which are structurally related to polymers that could be synthesized from this compound, provides insight into expected thermal properties. The DSC curve of a random copolymer of 3,3'-bis-azidomethyl oxetane and 3-azidomethyl-3'-methyl oxetane, poly(BAMO-r-AMMO), shows a glass transition temperature (onset) of -40°C. researchgate.net This is intermediate between the Tg of poly(AMMO) (-46°C) and poly(BAMO) (-34.5°C). researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.comresearchgate.net TGA is used to determine the thermal stability and decomposition profile of polymers. The onset of decomposition and the temperatures of maximum mass loss are key indicators of the material's stability. When coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), TGA can provide detailed information about the decomposition products and mechanisms. researchgate.net

For azido-containing energetic polymers, the initial decomposition step typically involves the exothermic breakdown of the azide groups. researchgate.net In the case of poly(BAMO-r-AMMO), TGA shows that the main weight loss coincides with the exothermic dissociation of the azido (B1232118) groups in the side chain, followed by the decomposition of the polymer backbone at higher temperatures. researchgate.netdtic.mil The thermal decomposition of PAMMO has been shown to occur in two main steps. researchgate.net The study of the thermal decomposition of copolymers of BAMO and NIMMO has also been reported, with decomposition temperatures varying based on the composition. nih.gov

The following tables summarize key thermal properties for related energetic polyoxetanes, providing a predictive basis for polymers derived from this compound.

Table 1: Glass Transition Temperatures (Tg) of Energetic Polyoxetanes

PolymerGlass Transition Temperature (Tg), °CReference
Poly(3-azidomethyl-3-methyloxetane) (PAMMO)-46 researchgate.net
Poly(3,3-bis(azidomethyl)oxetane) (PBAMO)-34.5 researchgate.net
Poly(BAMO-r-AMMO)-40 researchgate.net
Poly(NIMMO)- nih.gov

Table 2: Decomposition Temperatures (Tdec) of Energetic Polyoxetanes

PolymerDecomposition Temperature (Tdec), °CTechniqueReference
Poly(NIMMO)~129 (onset)- nih.gov
Poly(BAMO)261DSC nih.gov
Poly(BAMO-r-AMMO)Main step associated with azide decompositionTGA researchgate.net
Poly(AMMO)Two-step decompositionTGA researchgate.net

The decomposition mechanism of these azido polymers is complex. It is proposed that the initial decomposition of the azido groups generates nitrene intermediates. researchgate.net These highly reactive species can then lead to a series of reactions, including intramolecular cyclization and intermolecular cross-linking, which ultimately results in the formation of a stable, cross-linked network. researchgate.netdtic.mil

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for calculating the ground state geometries of organic molecules. For [3-(azidomethyl)oxetan-3-yl]methanol, a DFT approach, likely using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform a full geometry optimization. irjweb.comnih.gov This process systematically adjusts the positions of all atoms to find the arrangement with the lowest electronic energy.

The key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the conformation of the oxetane (B1205548) ring, which is known to be puckered, and the orientation of the azidomethyl and hydroxymethyl substituents. acs.org It is known from studies on similar azido-containing compounds that multiple low-energy conformers can exist, differing in the orientation of the azide (B81097) group. nih.gov A potential energy surface scan, varying key dihedral angles, would be necessary to identify all stable conformers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
C-O (oxetane) Bond Length~1.45 Å
C-C (oxetane) Bond Length~1.54 Å
C-C-C (oxetane) Bond Angle~85.0°
C-O-C (oxetane) Bond Angle~91.5°
N-N (azide) Bond Lengths~1.25 Å, ~1.14 Å
C-N (azide) Bond Length~1.48 Å
Oxetane Puckering Angle~15-20°

Note: The data in this table is illustrative and based on typical values for oxetane and azide-containing molecules. Actual values would be derived from specific calculations.

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods, which are based on first principles without empirical parameterization, provide a more rigorous, albeit computationally expensive, way to study electronic structure. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of accuracy for the electronic energy and electron distribution.

These calculations would be used to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com Analysis of the molecular orbitals would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. For instance, the lone pairs on the oxygen and nitrogen atoms would likely contribute significantly to the HOMO, indicating their nucleophilic character. The azide group's electronic structure is of particular interest, as it governs its thermal and photochemical reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

For any proposed reaction of this compound, such as its thermal decomposition or reaction with other species, identifying the transition state (TS) is crucial. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms are used to locate this structure. Once a candidate TS is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.govresearchgate.net

Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This involves following the path of steepest descent from the TS in both the forward and reverse directions. A successful IRC calculation connects the transition state to the corresponding reactant and product minima on the potential energy surface, thus verifying that the located TS is indeed the correct one for the reaction of interest. For the azide group, a key reaction to study would be the extrusion of N₂, a common decomposition pathway for azides.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This method is effective for modeling bulk electrostatic interactions between the solute and the solvent.

For reactions involving charged or highly polar species, explicit solvent models may be necessary. In this approach, a number of solvent molecules are included in the calculation along with the reactant molecule. This allows for the modeling of specific interactions, such as hydrogen bonding between the hydroxymethyl group of this compound and a protic solvent. These explicit interactions can have a profound effect on the energies of reactants, products, and transition states.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the computed structures and electronic properties.

Computational methods can be used to simulate various types of spectra. For this compound, the following would be particularly relevant:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These can be used to generate a theoretical IR spectrum. The characteristic asymmetric stretch of the azide group (typically around 2100 cm⁻¹) and the O-H stretch of the alcohol would be key features to compare with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The computed chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR spectra to confirm the molecular structure and conformation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. mdpi.comresearchgate.net This would provide insight into the electronic transitions of the molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic FeatureCalculated ValueExperimental Value
IR: Azide Asymmetric Stretch~2105 cm⁻¹~2100 cm⁻¹
IR: O-H Stretch~3400 cm⁻¹~3390 cm⁻¹
¹³C NMR: C-OH~65 ppm(Not available)
¹³C NMR: C-N₃~55 ppm(Not available)
¹H NMR: CH₂OH~3.6 ppm(Not available)
¹H NMR: CH₂N₃~3.4 ppm(Not available)

Note: The data in this table is hypothetical and serves to illustrate the process of validation. Experimental data for this specific compound is not publicly available.

By correlating theoretical results with experimental spectroscopic data, a high degree of confidence in the computed molecular structure and properties can be achieved. acs.orgnih.gov This synergy between theory and experiment is a cornerstone of modern chemical research.

Molecular Dynamics Simulations for Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net In the context of this compound, MD simulations can provide a molecular-level understanding of its polymerization, a process of significant interest for creating novel energetic polymers. While direct MD simulation studies on the polymerization of this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally similar compounds, such as poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) and poly(3-azidomethyl-3-methyl oxetane) (PAMMO). researchgate.netresearchgate.netresearchgate.net

MD simulations of the polymerization of azido-oxetane derivatives typically involve several key stages:

System Setup: A simulation box is created containing the monomer units, initiator molecules (e.g., a diol), and a catalyst (e.g., a boron trifluoride complex). researchgate.net The initial positions and velocities of all atoms are defined.

Force Field Application: A suitable force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. For reactive systems like polymerization, specialized force fields such as ReaxFF may be employed to model chemical bond formation and breaking. nih.gov

Simulation Run: The simulation is run for a specified duration, during which the classical equations of motion are solved for each atom. researchgate.net This generates a trajectory of the system, showing how the positions and velocities of the atoms evolve over time.

Analysis: The trajectory is analyzed to extract information about the polymerization process, such as the rate of reaction, the growth of polymer chains, and the final structure and properties of the polymer.

Table 1: Key Parameters in Molecular Dynamics Simulations of Azido-Oxetane Polymerization

ParameterDescriptionTypical Values/Considerations
Force Field Describes the interatomic potentials.COMPASS, ReaxFF
Ensemble Statistical mechanics ensemble used (e.g., NVT, NPT).NPT (constant number of particles, pressure, and temperature) is common for simulating bulk properties.
Temperature Simulation temperature.Often varied to study temperature effects on polymerization.
Pressure Simulation pressure.Typically set to atmospheric pressure.
Time Step The interval between successive calculations of forces and positions.Usually on the order of femtoseconds (fs).
Simulation Time Total duration of the simulation.Nanoseconds (ns) to microseconds (µs), depending on the process being studied.

This table is a representation of typical parameters used in MD simulations of polymer systems and is for illustrative purposes.

From simulations of related azido-oxetane polymers, several key findings can be inferred as relevant to the polymerization of this compound. For instance, MD simulations on poly(BAMO)-based systems have been used to investigate the mechanical properties and compatibility of the resulting polymer with other components in energetic formulations. researchgate.net These studies often focus on calculating properties like binding energy, cohesive energy density, and the behavior of the polymer under different conditions. researchgate.net For poly(this compound), MD simulations could similarly predict its mechanical and thermal properties, which are crucial for its potential applications.

Drug Design and Molecular Docking Applications (focus on theoretical compound interactions, not efficacy)

The oxetane ring is an increasingly important motif in drug discovery due to its desirable properties, including low molecular weight, high polarity, and a three-dimensional structure that can improve the physicochemical properties of drug candidates. nih.govnih.gov The presence of both an oxetane ring and an azido (B1232118) group in this compound makes it an interesting candidate for theoretical exploration in drug design. Molecular docking is a primary computational technique used in this context to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein. mdpi.com

While specific molecular docking studies for this compound are not found in the current body of literature, the principles of such studies can be described. The process involves:

Target Selection and Preparation: A protein of interest is chosen, and its three-dimensional structure is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to systematically explore different orientations and conformations of the ligand within the binding site of the protein.

Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed for the top-ranking poses.

The oxetane moiety can act as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups, potentially improving properties such as aqueous solubility and metabolic stability. researchgate.net The azido group can participate in various interactions, including hydrogen bonding and dipolar interactions. Furthermore, the azide can be used in "click chemistry" reactions to covalently link the molecule to a biological target, a strategy used in chemical biology and drug discovery.

Table 2: Potential Theoretical Interactions of this compound with Protein Targets

Functional GroupPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Oxetane Oxygen Hydrogen Bond AcceptorSerine, Threonine, Tyrosine, Lysine
Hydroxyl Group Hydrogen Bond Donor/AcceptorAspartate, Glutamate, Histidine, Serine
Azido Group Hydrogen Bond Acceptor, Dipole-DipoleArginine, Asparagine, Glutamine

This table is illustrative and based on the known chemical properties of the functional groups. The actual interactions would depend on the specific protein target.

Theoretical studies could explore the potential of this compound derivatives as inhibitors of various enzymes where the unique structural and electronic properties of the oxetane and azido groups could be advantageous. For example, the ability of the oxetane ring to modulate the pKa of nearby functional groups could be explored in the design of compounds that target enzymes with specific pH requirements in their active sites. nih.gov Although no efficacy is claimed, these computational approaches are fundamental in identifying the potential for new molecular scaffolds in the early stages of drug discovery. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. nih.govmdpi.comnih.govbeilstein-journals.org Future research into the synthesis of [3-(Azidomethyl)oxetan-3-yl]methanol will likely focus on developing pathways that minimize waste, reduce the use of hazardous reagents, and improve atom economy. nih.govmdpi.com

Current syntheses often involve multi-step procedures that may utilize energetic and potentially hazardous intermediates. researchgate.net A promising future direction lies in the development of one-pot or tandem reactions that streamline the synthesis. For instance, exploring enzymatic or chemo-enzymatic routes could offer a milder and more selective approach to the construction of the oxetane (B1205548) ring or the introduction of the azide (B81097) functionality.

Furthermore, the use of greener solvents, such as biomass-derived alternatives like CyreneTM, is a key area of investigation. beilstein-journals.orgbeilstein-journals.org Research into solvent-free reaction conditions, potentially utilizing mechanochemistry or flow chemistry, could also significantly enhance the sustainability of the synthesis. nih.govresearchgate.net A continuous flow-batch approach, for example, has been shown to be a sustainable method for the synthesis of other strained nitrogen-containing compounds like aziridines from vinyl azides, suggesting its potential applicability here. beilstein-journals.org

Exploration of New Reactivity Profiles for Azido (B1232118) and Oxetane Groups

The distinct reactivity of the azido and oxetane moieties within the same molecule presents a rich landscape for chemical exploration. While the individual reactivities are well-documented, future research will delve into the interplay between these two functional groups and uncover novel transformations.

The azido group is renowned for its participation in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazoles. nih.govsigmaaldrich.comwikipedia.org It also undergoes the Staudinger ligation with phosphines to form an amide bond. nih.govsigmaaldrich.com Future work could explore less common reactions of the azide group in this specific molecular context, such as its reaction with nitriles or its use as a protecting group for amines. sigmaaldrich.com

The strained oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions, providing access to a variety of functionalized 1,3-diols. acs.orgresearchgate.netradtech.org The presence of the neighboring azidomethyl group may influence the regioselectivity and stereoselectivity of these ring-opening reactions. For instance, intramolecular participation of the azide or the resulting triazole (after a click reaction) could lead to novel cascaded reaction pathways, forming complex heterocyclic structures. A recent study detailed a cascade azide-alkyne cycloaddition/oxetane ring-opening reaction to construct hydroxymethyl-decorated triazole-fused piperazin-2-ones and nih.govnih.govdiazepin-4-ones, highlighting the potential for such tandem transformations. researchgate.net

Investigating the reactivity of the oxetane ring towards a broader range of nucleophiles and electrophiles, including organometallic reagents and radical species, will also be a fruitful area of research. The development of catalytic, enantioselective ring-opening reactions would be particularly valuable for the synthesis of chiral, non-racemic building blocks.

Integration into Advanced Functional Materials Systems

The energetic nature of the azido group has led to the investigation of this compound derivatives, particularly poly(3-azidomethyl-3-methyloxetane) (PAMMO), as energetic binders and plasticizers in solid rocket propellants and polymer-bonded explosives. researchgate.netresearchgate.netwikipedia.orgresearchgate.netmdpi.com Future research in this area will focus on fine-tuning the mechanical and energetic properties of these materials through copolymerization with other energetic monomers like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO). wikipedia.orgmdpi.com

Beyond energetic materials, the unique combination of functional groups in this compound makes it an attractive monomer for the synthesis of a wide range of advanced functional polymers. The primary alcohol can be used to initiate ring-opening polymerization of the oxetane, leading to hyperbranched or dendritic polyethers with azide functionalities at the branch points. These azide-functionalized polymers can then be further modified using click chemistry to attach a variety of functional moieties, creating materials with tailored properties for applications such as:

Coatings and Adhesives: The high crosslinking density achievable through the azide groups can lead to robust and durable materials.

Drug Delivery Systems: The biocompatible nature of the triazole linkage formed via click chemistry makes these polymers suitable for creating hydrogels and nanoparticles for controlled drug release.

Liquid Crystals: Attachment of mesogenic units to the polymer backbone via the azide functionality has been shown to produce side-chain liquid crystalline polymers. researchgate.net

The ability to polymerize the oxetane ring while leaving the azide group intact for post-polymerization modification is a key advantage that will continue to be exploited in the design of novel materials.

Applications in Bioorthogonal Chemistry and Bioconjugation (emphasizing chemical methodologies)

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govwebsite-files.com The azide group is a cornerstone of bioorthogonal chemistry, and this compound serves as a valuable building block for creating probes and labels for biological studies. nih.govnih.gov

The primary chemical methodologies that will be emphasized in future research include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific "click" reaction is widely used for bioconjugation. nih.govsigmaaldrich.com Future work will focus on developing novel water-soluble copper catalysts and ligands to improve reaction kinetics and biocompatibility for in vivo applications. website-files.com The use of this compound allows for the incorporation of a hydrophilic and metabolically stable oxetane moiety into bioconjugates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst. website-files.comescholarship.orgpitt.edu Research will focus on designing derivatives of this compound that can be readily attached to biomolecules and then reacted with novel cyclooctyne (B158145) probes for copper-free labeling.

Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) forms a stable amide bond and is another important bioorthogonal tool. nih.govsigmaaldrich.comwebsite-files.com Future research may explore the development of new phosphine reagents that enhance the reaction rate and provide opportunities for traceless ligation, where the phosphine oxide byproduct is cleaved after conjugation.

The hydroxyl group of this compound provides a convenient handle for attaching this bifunctional linker to a wide range of biomolecules, including proteins, nucleic acids, and lipids, enabling their visualization and study within complex biological environments.

Computational-Guided Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design of molecules with specific properties. nih.govnih.govnih.gov Future research on this compound will heavily leverage computational methods to guide the synthesis of new derivatives with tailored characteristics.

Density functional theory (DFT) can be employed to predict the physicochemical properties of designed derivatives, such as their heat of formation, density, and detonation performance for energetic material applications. nih.gov Computational screening can identify promising candidates for synthesis, saving significant time and resources in the laboratory. nih.gov

For applications in medicinal chemistry and drug discovery, computational studies can predict how the incorporation of the oxetane motif will affect properties like solubility, metabolic stability, and lipophilicity. acs.orgnih.govresearchgate.net Molecular docking studies can be used to design derivatives that bind to specific biological targets. nih.gov The oxetane ring is often used as a surrogate for gem-dimethyl or carbonyl groups to improve the pharmacological profile of a drug candidate. nih.govnih.gov Computational methods can help to predict the conformational changes and electronic effects resulting from such substitutions.

Furthermore, computational studies can provide valuable insights into the reaction mechanisms of the azido and oxetane groups, helping to predict reactivity and guide the development of new synthetic methodologies. nih.gov By harmonizing spirocyclization and hyperconjugation, for example, the reactivity of heterocyclic scaffolds can be enhanced, a concept that can be computationally explored for oxetane-containing systems. nih.gov

Q & A

Q. Table 1. Key Synthetic Parameters for Azide Introduction

ParameterOptimal ConditionReference
SolventDMF
Temperature60–80°C
CatalystTBAB (10 mol%)
Reaction Time12–24 hours

Q. Table 2. Stability of Oxetane Derivatives

DerivativeHalf-Life (pH 7.4, 37°C)Reference
Azidomethyl>48 hours
Bromomethyl24 hours
Hydroxymethyl<6 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Azidomethyl)oxetan-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(Azidomethyl)oxetan-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.